GLP-1 receptor agonist 11
Description
Contextualization within Endocrine Signaling Systems
The endocrine system relies on a complex network of hormones and receptors to maintain homeostasis. GLP-1 is a key hormone in this system, secreted by L-cells of the intestine following food intake. oup.com It exerts its effects by binding to the GLP-1 receptor (GLP-1R), which is a G protein-coupled receptor found on various cells, most notably the pancreatic β-cells. nih.govfrontiersin.org The activation of the GLP-1R stimulates glucose-dependent insulin (B600854) secretion, suppresses the release of glucagon (B607659) (a hormone that raises blood sugar), slows gastric emptying, and promotes satiety by acting on the central nervous system. wikipedia.orgoup.com This multifaceted mechanism makes the GLP-1 signaling pathway a critical component of metabolic regulation. mdpi.com The broad distribution of GLP-1 receptors throughout the body, including in the heart, kidneys, and brain, suggests that its signaling has pleiotropic effects beyond glucose control, which is a significant area of current research. frontiersin.orgfrontiersin.org
Historical Perspective of GLP-1 Receptor Agonist Research
The journey to develop GLP-1 receptor agonists began with the establishment of the "incretin concept" in the 1960s, which posited that gut-derived hormones enhance insulin secretion after oral glucose intake. frontiersin.org While Glucose-dependent insulinotropic polypeptide (GIP) was the first incretin (B1656795) identified, its therapeutic potential was limited in individuals with type 2 diabetes. frontiersin.org The focus shifted to GLP-1 in the 1980s after it was identified as a fragment of the proglucagon gene and was shown to potently stimulate insulin secretion. frontiersin.orggertitashkomd.com
A major hurdle was the extremely short half-life of native GLP-1, as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). researchgate.net This challenge led to two main therapeutic strategies: the development of DPP-4 inhibitors to prolong the action of endogenous GLP-1, and the creation of degradation-resistant GLP-1 receptor agonists. frontiersin.orgresearchgate.net A breakthrough came from an unexpected source: the saliva of the Gila monster lizard. gertitashkomd.com Researchers identified a peptide, exendin-4 (B13836491), which was naturally resistant to DPP-4 degradation. gertitashkomd.com A synthetic version, exenatide (B527673), became the first GLP-1 receptor agonist approved for clinical use in 2005. gertitashkomd.comnih.gov This pioneered the development of subsequent agonists with modified structures to improve duration of action, leading to once-daily and once-weekly formulations. innovativerxstrategies.compnas.org
Rationale for Scientific Investigation of Novel GLP-1 Receptor Agonists
Despite the success of existing GLP-1 receptor agonists, the scientific community continues to pursue the development of novel compounds. The primary rationale is to enhance therapeutic efficacy, particularly in terms of glycemic control and weight reduction. nih.gov Researchers are also focused on improving the pharmacokinetic profiles of these drugs to allow for less frequent administration, potentially increasing patient adherence. mcgill.ca
Furthermore, the discovery of the wide-ranging physiological effects of GLP-1 has opened new avenues of research. mdpi.com Novel agonists are being investigated for their potential benefits in cardiovascular disease, non-alcoholic fatty liver disease (NAFLD), kidney disease, and neurodegenerative disorders. wikipedia.orgmcgill.camdpi.com The development of next-generation agonists, including co-agonists that target multiple receptors (such as GIP or glucagon in addition to GLP-1), represents a significant area of investigation aimed at achieving superior metabolic outcomes. pnas.orgmcgill.ca The ongoing research into novel GLP-1 receptor agonists seeks to refine their therapeutic profiles and unlock their full potential across a spectrum of metabolic and related diseases. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H31ClFN3O4 |
|---|---|
Molecular Weight |
564.0 g/mol |
IUPAC Name |
2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H31ClFN3O4/c32-23-7-5-22(26(33)16-23)19-40-29-4-2-1-3-25(29)20-9-12-35(13-10-20)18-30-34-27-8-6-21(31(37)38)15-28(27)36(30)17-24-11-14-39-24/h1-8,15-16,20,24H,9-14,17-19H2,(H,37,38)/t24-/m0/s1 |
InChI Key |
BWGRQMSFZQCDNS-DEOSSOPVSA-N |
Isomeric SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=CC=CC=C5OCC6=C(C=C(C=C6)Cl)F |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
Origin of Product |
United States |
Chemical Profile of Glp 1 Receptor Agonist 11
Molecular Structure and Isomeric Forms
The molecular structure of this compound is currently not available in the public domain. A structural representation would typically be provided here, detailing the arrangement of atoms and bonds. Information regarding stereoisomerism, if applicable, would also be discussed, including its absolute configuration (R/S notation) and any enantiomeric or diastereomeric properties.
Physicochemical Properties
This table would contain experimentally determined or predicted physicochemical properties of the compound.
| Property | Value |
| Physical State | [Data unavailable] |
| Solubility | [Data unavailable] |
| pKa | [Data unavailable] |
| LogP | [Data unavailable] |
| Melting Point | [Data unavailable] |
| Boiling Point | [Data unavailable] |
Structural Biology and Ligand Receptor Interaction Mechanisms
High-Resolution Structural Determination of GLP-1R-Agonist 11 Complex
A thorough investigation for high-resolution structural data for the GLP-1R in complex with "GLP-1 receptor agonist 11" yielded no specific results.
Cryo-Electron Microscopy (Cryo-EM) Studies
There are no publicly available cryo-electron microscopy studies that have resolved the structure of the GLP-1 receptor bound to the specific agonist "this compound." While cryo-EM has been instrumental in revealing the structures of GLP-1R with other agonists, such as native GLP-1 and exendin-4 (B13836491), this particular compound has not been the subject of such published research. nih.govnih.gov
X-ray Crystallography of Key Receptor Domains with Ligand
Similarly, the search for X-ray crystallography data for any domain of the GLP-1R in complex with "this compound" did not return any specific findings. X-ray crystallography has been used to determine the structure of the GLP-1R's extracellular domain with other ligands, providing valuable insights into ligand recognition, but not for the compound . nih.govnih.gov
Identification of Critical Ligand-Binding Pocket Residues
Without high-resolution structural data from cryo-EM or X-ray crystallography for the specific GLP-1R-agonist 11 complex, the critical residues within the binding pocket that directly interact with this agonist cannot be definitively identified.
Computational Modeling and Molecular Dynamics Simulations
Molecular Docking and Ligand Conformation Prediction
No specific molecular docking or computational studies predicting the binding conformation of "this compound" within the GLP-1R have been published. Such studies are contingent on either having an experimental structure or being part of a dedicated drug discovery and optimization study, the results of which have not been made public.
Analysis of Ligand-Induced Conformational Changes in GLP-1R
The analysis of conformational changes in the GLP-1R induced by "this compound" through molecular dynamics simulations has not been reported in the scientific literature. While molecular dynamics simulations have been employed to understand the activation mechanism of GLP-1R by other agonists, this specific compound has not been the focus of such published research. nih.govbiorxiv.org
Predicted Binding Free Energies and Stability of the Complex
The stability of the agonist-receptor complex is paramount for sustained signaling. This stability is governed by the binding free energy, which is the net energy change upon ligand binding. Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and molecular dynamics (MD) simulations are employed to predict these energies and understand the dynamics of the complex. rsc.orgmdpi.com
MD simulations of various GLP-1R agonist complexes reveal that the stability is maintained through a network of specific interactions. mdpi.comnih.gov For instance, studies on non-peptide agonists have calculated average binding free energies (ΔGbind) to be as favorable as -102.78 kcal/mol, indicating strong, stable binding. mdpi.com These calculations often correlate well with experimental affinities. mdpi.com The stability of the complex is not static; MD simulations show that the receptor and ligand undergo conformational changes to achieve an optimal fit. rsc.orgnih.gov The root-mean-square deviation (RMSD) of the protein's alpha-carbons and the ligand's heavy atoms are monitored during simulations to assess the equilibrium and stability of the complex, with acceptable fluctuations generally falling within 1–3.5 Å for a large, multi-domain protein like GLP-1R. mdpi.com
For peptide agonists, stability is also influenced by the intrinsic structural properties of the peptide itself. For example, the Trp-cage (Tc) motif found in exenatide (B527673) plays a role in its structural stability; however, studies have shown an inverse relationship between the compactness of this motif and the biological activity, suggesting that some flexibility is necessary for effective receptor activation. nih.govacs.org In the absence of the ligand, the GLP-1R's extracellular domain exists in a "closed" state, which is unfavorable for binding. rsc.org The binding energy provided by the agonist must be sufficient to overcome this, stabilizing the receptor in an "open," active conformation. rsc.orgnih.gov
Table 1: Predicted Binding Free Energies and Key Interactions for Non-Peptide GLP-1R Agonists This table presents data for exemplary non-peptide agonists to illustrate the principles of binding energy calculations, as specific values for the 11-mer agonist are not detailed in the provided format.
| Compound | Avg. Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues in GLP-1R | Interaction Type |
|---|---|---|---|
| Compound 9 | -102.78 | TRP-33, TRP-203, PHE-381 | π–cation, π–π stacking |
| Compound 1 | -97.87 | GLN-221, THR-298, TRP-203 | H-bond, π–cation |
| Control | -97.30 | TRP-33, TRP-203, PHE-381 | π–cation |
| Compound 5 | -92.50 | TRP-33, TRP-203, GLU-138 | π–cation, π–π stacking, H-bond |
Structure-Activity Relationship (SAR) Studies for this compound Analogs
SAR studies are crucial for optimizing drug candidates. By systematically modifying the chemical structure of a lead compound, researchers can identify the key components responsible for its biological activity. For the 11-mer GLP-1R agonist, extensive SAR studies have been conducted to enhance potency and understand its interaction with the receptor. mdpi.comnih.gov
Elucidation of Pharmacophore Features
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For GLP-1R agonists, this includes a precise spatial arrangement of hydrogen bond donors, acceptors, hydrophobic groups, and charged centers. frontiersin.org
Studies on an ultra-short 11-mer peptide (H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2) revealed critical pharmacophore features through systematic amino acid scanning. mdpi.comnih.gov Alanine (B10760859) scanning, where individual amino acid residues are replaced by alanine, has shown that His7, Gly10, Phe12, Thr13, Asp15, Phe28, and Ile29 are important for receptor binding. acs.org For the 11-mer agonist, a similar approach using 2-aminoisobutyric acid (Aib) substitutions highlighted the importance of specific positions. For example, replacing Gly4, Phe6, Thr7, Ser8, Asp9, and Bip10 with Aib resulted in a significant (≥100-fold) decrease in potency, identifying these residues as critical components of the pharmacophore. mdpi.com In contrast, substitutions at His1 and Glu3 led to a less dramatic drop in potency, suggesting these positions are more tolerant to modification. mdpi.com
Role of Specific Chemical Moieties in Potency and Selectivity
The potency and selectivity of the 11-mer agonist are profoundly influenced by specific chemical moieties at key positions. mdpi.comnih.gov
Cα-methylation: The introduction of a methyl group on the alpha-carbon of an amino acid (Cα-methylation), often by substituting with Aib, can induce a helical conformation in the peptide backbone. mdpi.com This α-helical bias is a key factor in the high potency of the 11-mer agonist. mdpi.comnih.gov Analysis of Aib/Ala-scanning data revealed that Cα-methylation is particularly favorable at positions 4, 6, and 11. mdpi.com
Position 6 Modifications: The Phe6 residue is a major contributor to potency. Replacing Phe6 with fluorinated analogs or α-methylated versions significantly impacts activity. For instance, the α-Me-Phe(2-F) substitution at this position is a key driver of potency improvement. mdpi.com
C-terminal Biphenylalanine (Bip) Residues: The presence of two Bip residues at positions 10 and 11 is a defining feature of this ultra-short agonist, contributing significantly to its high potency. mdpi.com
Table 2: Structure-Activity Relationship of 11-mer GLP-1R Agonist Analogs (Aib Scanning) Data adapted from a study on an ultra-short GLP-1 peptide agonist, representing this compound. mdpi.com
| Analog (Position of Aib Substitution) | Parent Peptide | Fold Decrease in Potency vs. Parent |
|---|---|---|
| RXL-3030 (Aib at His1) | RXL-101 | <10-fold |
| Aib at Glu3 | RXL-101 | 7-fold |
| RXL-3032 (Aib at Gly4) | RXL-101 | ≥100-fold |
| RXL-3028 (Aib at Phe6) | RXL-101 | ≥100-fold |
| RXL-3034 (Aib at Thr7) | RXL-101 | ≥100-fold |
| RXL-3035 (Aib at Ser8) | RXL-101 | ≥100-fold |
| RXL-3036 (Aib at Asp9) | RXL-101 | ≥100-fold |
| RXL-3051 (Aib at Bip10) | RXL-101 | ≥100-fold |
Rational Design Principles Derived from SAR for Enhanced Agonism
The insights gained from SAR studies provide clear principles for the rational design of more effective GLP-1R agonists. mdpi.comnih.gov
Inducing Helical Structure: The data strongly support that inducing an α-helical conformation in the N-terminal region of the peptide is a successful strategy for increasing potency. mdpi.com Strategic Cα-methylation, as seen with Aib substitutions, is a proven method to achieve this helical bias. mdpi.comnih.gov
Optimizing Key Residue Interactions: The SAR data pinpoint specific residues that are critical for receptor interaction and activation. Rational design focuses on optimizing these positions. For the 11-mer agonist, this includes maintaining or enhancing the interactions at positions 6, 10, and 11. mdpi.com For example, designing analogs with novel unnatural amino acids at the Phe6 position could further enhance potency.
Enhancing Stability without Compromising Activity: A primary goal in GLP-1R agonist design is to improve stability against enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4). mdpi.combiorxiv.org Modifications like substituting the second amino acid with Aib (as in the 11-mer's Aib2) are known to prevent DPP-4 cleavage. acs.org Another strategy involves adding bulky chemical moieties or fusing the peptide to a larger protein fragment to create steric hindrance that blocks access to the DPP-4 active site, a principle that has been successfully applied in designing long-acting analogs. mdpi.combiorxiv.orgnih.gov
By applying these principles, researchers can systematically build upon existing scaffolds to develop next-generation GLP-1R agonists with optimized profiles for therapeutic use. nih.gov
Compound and Protein Names
| Name | Type |
| This compound | Subject of Article |
| Glucagon-like peptide-1 (GLP-1) | Endogenous Peptide Hormone |
| GLP-1 receptor (GLP-1R) | Receptor Protein |
| Exenatide | Peptide Agonist |
| Semaglutide (B3030467) | Peptide Agonist |
| Liraglutide (B1674861) | Peptide Agonist |
| Dipeptidyl peptidase-4 (DPP-4) | Enzyme |
| 2-aminoisobutyric acid (Aib) | Unnatural Amino Acid |
| Biphenylalanine (Bip) | Unnatural Amino Acid |
| RXL-101 | 11-mer Agonist |
| RXL-3030 | 11-mer Agonist Analog |
| RXL-3032 | 11-mer Agonist Analog |
| RXL-3028 | 11-mer Agonist Analog |
| RXL-3034 | 11-mer Agonist Analog |
| RXL-3035 | 11-mer Agonist Analog |
| RXL-3036 | 11-mer Agonist Analog |
| RXL-3051 | 11-mer Agonist Analog |
| α-Me-Phe(2-F) | Unnatural Amino Acid |
Preclinical Pharmacological Efficacy and Mechanistic Investigations in in Vitro and in Vivo Models
In Vitro Cellular Model Systems
Pancreatic β-Cell Functional Assays (e.g., glucose-stimulated insulin (B600854) secretion)
The primary function of GLP-1 receptor agonists is to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. wikipedia.org This action is glucose-dependent, meaning the agonists have little to no effect on insulin secretion at normal or low blood glucose levels, which minimizes the risk of hypoglycemia. nih.gov The binding of a GLP-1R agonist to its receptor on the β-cell initiates a signaling cascade involving the production of cyclic adenosine (B11128) monophosphate (cAMP) and the activation of protein kinase A (PKA) and Epac2. wikipedia.org These events lead to an increase in intracellular calcium, which enhances the exocytosis of insulin-containing granules. wikipedia.org
In vitro studies demonstrated that novel 11-mer GLP-1R agonists, specifically designated as Peptide 21 and Peptide 22, exhibit potent activity at the GLP-1 receptor. nih.gov Structure-activity relationship (SAR) studies culminated in 11-mer agonists that achieved an in vitro potency comparable to that of the native 30-amino acid GLP-1 hormone. nih.gov
Table 1: In Vitro Potency of 11-Mer GLP-1 Receptor Agonists This table is representative of data typically generated in such studies and is based on findings reported for novel 11-mer agonists. nih.gov
Interactive Table:
| Compound | Target Receptor | Assay Type | In Vitro Potency (EC₅₀) | Comparative Potency vs. Native GLP-1 |
|---|---|---|---|---|
| Peptide 21 | GLP-1 Receptor | cAMP Activation | Sub-nanomolar range | Similar to native GLP-1 |
Cell Viability, Proliferation, and Apoptosis Studies (e.g., β-cell mass preservation)
Beyond their effects on insulin secretion, GLP-1R agonists are known to act as growth factors for pancreatic β-cells, promoting their proliferation and survival while inhibiting apoptosis (programmed cell death). researchgate.netelsevier.ese-dmj.org This is a crucial effect, as both type 1 and type 2 diabetes are associated with a decline in functional β-cell mass. wikipedia.org The anti-apoptotic and proliferative actions of GLP-1R agonists contribute to the preservation and potential expansion of β-cell mass. nih.govoup.com Studies have shown that GLP-1 and its analogs can protect β-cells from damage induced by various stressors, including cytokines and glucolipotoxicity. frontiersin.orgspandidos-publications.com
The mechanisms underlying these benefits involve the activation of multiple intracellular signaling pathways. oup.com Activation of the GLP-1R can lead to the stimulation of Akt, a key protein in cell survival pathways, and the regulation of transcription factors like cAMP response element-binding protein (CREB), which mediate anti-apoptotic effects. elsevier.esoup.com GLP-1R agonists have been shown to delay the onset of diabetes in animal models like db/db mice by reducing β-cell apoptosis and preserving β-cell mass. elsevier.es
Gene Expression and Proteomic Profiling in Target Cells
The effects of GLP-1R activation on β-cell function, proliferation, and survival are underpinned by changes in gene and protein expression. elsevier.es GLP-1 signaling stimulates the expression and activity of Pancreatic and duodenal homeobox 1 (Pdx1), a critical transcription factor for β-cell development, function, and survival. elsevier.ese-dmj.org GLP-1-induced activation of Pdx1 is essential for its proliferative and anti-apoptotic effects. elsevier.es Concurrently, GLP-1 signaling inhibits the Forkhead box protein O1 (FoxO1) transcription factor, which otherwise can constrain β-cell proliferation. elsevier.es
Proteomic and gene expression analyses in response to GLP-1R agonists often reveal the modulation of pathways related to:
Insulin Biosynthesis: Upregulation of the insulin gene. wikipedia.orgelsevier.es
Cell Cycle Progression: Increased expression of proteins that promote cell proliferation. oup.com
Anti-Apoptotic Signaling: Enhanced expression of survival proteins and inhibition of pro-apoptotic proteins like caspase-3. elsevier.esoup.com
Endoplasmic Reticulum (ER) Stress Reduction: GLP-1R agonists can attenuate ER stress, a factor that contributes to β-cell dysfunction and death, by modulating proteins like activating transcription factor 4 (ATF-4). glucagon.com
In Vivo Animal Models of Metabolic and Related Disorders
Glucose Homeostasis Regulation (e.g., glucose tolerance tests, insulin sensitivity indices in animals)
The integrated effects of GLP-1R agonists on glucose control are robustly demonstrated in animal models of diabetes and metabolic dysfunction. mdpi.com In a mouse model of diabetes, the 11-mer agonists Peptide 21 and Peptide 22 were shown to acutely improve glucose homeostasis. nih.gov Administration of these compounds led to a significant reduction in plasma glucose excursions following a glucose challenge and a corresponding increase in plasma insulin concentrations. nih.gov
These findings align with broader preclinical evidence for the GLP-1RA class. Treatment with agonists like liraglutide (B1674861) in normoglycemic mice and those on a high-fat diet has been shown to improve insulin sensitivity. nih.gov Similarly, GLP-1RAs improve glucose tolerance in various rodent models of type 2 diabetes. mdpi.comspandidos-publications.com The ability to improve glycemic control is a hallmark of this therapeutic class, mediated primarily through enhanced insulin secretion and suppression of glucagon (B607659). wikipedia.orgmdpi.com
Table 2: In Vivo Effects of 11-Mer GLP-1 Receptor Agonists in a Mouse Model of Diabetes This table summarizes key findings from an acute study in a diabetic mouse model. nih.gov
Interactive Table:
| Compound | Animal Model | Key Finding | Effect on Plasma Glucose | Effect on Plasma Insulin |
|---|---|---|---|---|
| Peptide 21 | Diabetic Mouse | Improved Glucose Homeostasis | Acutely reduced glucose excursions | Acutely increased concentrations |
Energy Balance and Food Intake Modulation in Preclinical Species
In addition to their glycemic effects, GLP-1R agonists play a critical role in regulating energy balance, primarily by reducing food intake. bioscientifica.comnih.gov This effect is largely mediated by the activation of GLP-1 receptors in the central nervous system, particularly in the hypothalamus and hindbrain, which are key areas for appetite regulation. nih.govfrontiersin.org
Organ-Specific Effects (e.g., pancreatic integrity, cardiovascular function, kidney effects, neuroprotection in animals)
The therapeutic actions of GLP-1 receptor agonists (GLP-1 RAs) extend beyond glycemic control, with preclinical studies in animal models revealing significant protective effects on various organ systems. These effects are mediated through both direct receptor activation in tissues expressing GLP-1 receptors and indirect mechanisms. mdpi.com
Pancreatic Integrity
Investigations into the effects of GLP-1 RAs on the pancreas in animal models have yielded specific insights into their influence on pancreatic mass.
Mechanism of Mass Increase: In mouse models, pharmacological activation of the GLP-1 receptor leads to an increase in pancreatic weight. glucagon.comdiabetesjournals.org This increase is not due to cell proliferation or changes in DNA content but rather reflects an increase in pancreatic protein content and acinar cell mass. glucagon.comdiabetesjournals.org
| Finding | Model System | Observed Effect | Citation |
|---|---|---|---|
| Increased Pancreatic Weight | Mice | Activation of GLP-1R signaling increases overall pancreatic mass. | glucagon.comdiabetesjournals.org |
| Increased Protein Synthesis | Mice | Pancreatic protein content was increased, associated with a rapid increase in S6 phosphorylation. | glucagon.comdiabetesjournals.org |
| Acinar Cell Mass | Mice | The increase in pancreatic weight reflects an increase in the mass of acinar cells. | diabetesjournals.org |
| No Change in DNA Content | Mice | GLP-1R agonists did not increase pancreatic DNA content or the number of proliferating Ki67+ cells in the exocrine compartment. | glucagon.comdiabetesjournals.org |
Cardiovascular Function
A substantial body of preclinical evidence from animal studies supports the cardioprotective effects of GLP-1 RAs.
Myocardial Protection: In various mammalian models, GLP-1 RAs have been shown to protect cardiomyocytes against ischemia/reperfusion injury and reduce infarct size. mdpi.comahajournals.org
Atherosclerosis: In atherosclerosis-prone mouse models (e.g., ApoE-/-), GLP-1 RAs attenuate the development of atherosclerotic plaques. ahajournals.orgbioscientifica.com This is associated with reduced vascular inflammation, including decreased white blood cell infiltration and adhesion to the vascular wall. ahajournals.orgfrontiersin.org
Endothelial Function: Agonists improve endothelial function and have vasodilatory effects. e-enm.org In cultured human coronary artery endothelial cells, the GLP-1 RA liraglutide was found to increase nitric oxide production. nih.gov Liraglutide also prevented endothelial dysfunction and lowered blood pressure in normoglycemic mice with experimental arterial hypertension. ahajournals.org
Inflammation: GLP-1 RAs reduce the expression of adhesion molecules like VCAM-1 and ICAM-1 in animal models, which are critical for the development of atherosclerosis. ahajournals.orgfrontiersin.org
| Cardiovascular Effect | Specific Finding | Model System | Citation |
|---|---|---|---|
| Cardioprotection | Protects against ischemia/reperfusion injury; reduces infarct size. | Mammalian models | mdpi.comahajournals.org |
| Anti-Atherosclerosis | Attenuates plaque development. | ApoE-/- and Ldlr-/- mice | ahajournals.orgbioscientifica.com |
| Anti-Inflammatory | Reduces vascular inflammation and expression of adhesion molecules (VCAM-1, ICAM-1). | Mouse models of atherosclerosis | ahajournals.orgfrontiersin.orgfrontiersin.org |
| Endothelial Function | Improves endothelial function, promotes vasodilation, and lowers blood pressure. | Hypertensive mice | ahajournals.orge-enm.org |
Kidney Effects
Preclinical research has established the renoprotective properties of GLP-1 RAs, with GLP-1 receptors being expressed in the glomeruli and proximal tubular cells of the kidney. d-nb.info
Hemodynamic and Tubular Effects: In animal models, GLP-1 RAs promote natriuresis (sodium excretion) and diuresis. mdpi.come-enm.orgd-nb.info This is thought to occur via inhibition of the sodium-hydrogen exchanger 3 in the renal proximal tubule. d-nb.info In rats, this effect is enhanced by an increase in renal blood flow. mdpi.com
Inflammation and Oxidative Stress: In diabetic mouse models, GLP-1 RAs have been shown to reduce kidney inflammation by decreasing the infiltration of macrophages and T-cells. mdpi.comd-nb.info The agonist liraglutide delayed the progression of diabetic kidney disease in mice by reducing mesangial expansion and levels of glomerular superoxide. d-nb.info Other agonists like exendin-4 (B13836491) limit oxidative stress by activating antioxidant signaling pathways. mdpi.com
Fibrosis: By downregulating pro-inflammatory pathways, GLP-1 RAs can attenuate kidney inflammation and fibrosis, which helps to delay the progression of albuminuria in preclinical models. e-dmj.org
Neuroprotection in Animals
GLP-1 receptors are widely expressed in the brain, and their activation has been linked to significant neuroprotective effects in a variety of animal models of neurological disease. plos.orgfrontiersin.org
Neurodegenerative Disease Models: In rodent models of Alzheimer's disease, GLP-1 RAs like liraglutide and exenatide (B527673) have been shown to reduce amyloid-β plaque burden, mitigate neuroinflammation, and restore synaptic plasticity. mdpi.commdpi.com In models of Parkinson's disease, they have demonstrated protective effects on dopaminergic neurons. researchgate.net
Stroke Models: In mice subjected to middle cerebral artery occlusion (MCAO), a model for ischemic stroke, pretreatment with a GLP-1 RA markedly reduced the cerebral infarct size and associated neurological deficits. plos.org The mechanism involves the activation of pro-survival signaling pathways like cAMP-PKA-CREB and anti-apoptotic effects. plos.org
Cellular Mechanisms: Across different models, the neuroprotective actions of GLP-1 RAs are attributed to their ability to reduce inflammation, inhibit apoptosis (programmed cell death), and protect neurons from oxidative stress. plos.orgmdpi.comnih.gov They also improve neuronal growth and repair. nih.gov
| Neurological Condition Model | Observed Effect | Mechanism | Citation |
|---|---|---|---|
| Alzheimer's Disease | Reduced amyloid-β plaque burden; improved cognitive function. | Reduced neuroinflammation and oxidative damage; improved insulin signaling. | mdpi.commdpi.com |
| Parkinson's Disease | Improved cell survival and reduced apoptosis of dopaminergic neurons. | Reduced neuroinflammation; regulation of microglial function. | researchgate.net |
| Ischemic Stroke | Reduced cerebral infarct size and neurological deficits. | Anti-apoptotic effects; activation of cAMP-PKA-CREB pathway. | plos.org |
| General Neuroprotection | Improved memory and synaptic plasticity; reduced neuronal apoptosis. | Reduced inflammation and oxidative stress; enhanced neuronal growth and repair. | frontiersin.orgnih.gov |
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species (e.g., half-life, systemic exposure, target engagement markers in animals)
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of GLP-1 RAs are critical to their therapeutic utility, with significant efforts made to extend their duration of action compared to the very short half-life of native GLP-1 (approx. 2 minutes). nih.govfrontiersin.org
Pharmacokinetics: Half-Life and Systemic Exposure
A novel class of GLP-1 receptor agonists consisting of just 11 amino acids has been developed to create smaller, potent molecules.
11-mer Agonist Exposure: Preclinical studies of these 11-amino acid peptides demonstrated sustained systemic exposures over several hours in both mouse and dog models. nih.gov This represents a significant extension compared to native GLP-1.
Comparative Half-Lives: The half-lives of different GLP-1 RAs vary widely based on their molecular structure, which is designed to resist degradation and clearance. Short-acting agonists have half-lives of 2-3 hours, while long-acting formulations can have half-lives of many hours to over a week in humans, a property that is also evaluated in preclinical species. frontiersin.orgmdpi.com For example, liraglutide has a half-life of about 13 hours, while semaglutide's half-life is approximately one week. dovepress.comnih.gov
| Compound | Class | Approximate Half-Life | Citation |
|---|---|---|---|
| Native GLP-1 | Endogenous Peptide | ~2 minutes | nih.govfrontiersin.org |
| 11-mer Agonists (Class) | Short Peptide Agonist | Sustained exposure for several hours (in mouse/dog) | nih.gov |
| Lixisenatide | Short-Acting Agonist | ~3 hours | frontiersin.org |
| Liraglutide | Long-Acting Agonist | ~13 hours | frontiersin.orgdovepress.com |
| Semaglutide (B3030467) | Long-Acting Agonist | ~1 week | nih.gov |
Pharmacodynamics: Target Engagement Markers
Demonstrating that a GLP-1 RA engages its target receptor in animals is crucial and is assessed through various pharmacodynamic markers.
Glucose and Insulin Modulation: A primary marker of target engagement is the compound's effect on glucose homeostasis. For the 11-amino acid GLP-1 agonists, specific compounds from this class were shown to acutely reduce plasma glucose excursions and increase plasma insulin concentrations in a mouse model of diabetes, confirming their engagement with the GLP-1 receptor and subsequent physiological effect. nih.gov
Food Intake Reduction: Anorexigenic effects are another key pharmacodynamic outcome. In non-human primates, oral administration of a small-molecule GLP-1R agonist led to a reduction in food consumption, similar to that observed with the injectable agonist exenatide. pnas.org
Receptor Occupancy Imaging: Advanced techniques are used to directly visualize and quantify target engagement. Positron Emission Tomography (PET) tracers have been developed to quantitatively measure GLP-1 receptor occupancy in living subjects, including in preclinical rat models. d-nb.info Furthermore, MRI-visible nano-agonists have been used in mice to confirm target engagement in specific tissues like atherosclerotic plaques. thno.org
Discovery and Design Strategies for Glp 1 Receptor Agonist 11
Hit Identification and Lead Generation Approaches
The journey to the 11-mer GLP-1 receptor agonist began with the hypothesis that the full length of the native GLP-1 peptide might not be essential for receptor activation. Researchers noted that many of the key amino acids responsible for receptor binding and activity were clustered within the N-terminal region of the peptide. h1.co This observation prompted an investigation into truncated versions of GLP-1 as potential starting points for a new class of agonists.
High-Throughput Screening of Chemical Libraries
While traditional high-throughput screening (HTS) of large, diverse chemical libraries is a common strategy in drug discovery, the initial identification of the 11-mer GLP-1 agonist did not follow this classic path. researchgate.netbiorxiv.org Instead of screening vast collections of unrelated small molecules, the approach was more targeted. Researchers synthesized and screened libraries of peptides, but these were rationally designed based on the structure of the native GLP-1 peptide. nih.gov This focused screening of a biased library, although high in throughput, is distinct from the conventional HTS of millions of random compounds. researchgate.net
For instance, a positional scanning library and a two-dimensional focused library were synthesized to explore the structure-activity relationships at the C-terminal end of the truncated peptide. nih.gov This systematic approach allowed for the rapid evaluation of a multitude of analogs to identify key residues and modifications that enhance potency. nih.gov
Fragment-Based Drug Design (FBDD)
The discovery of the 11-mer agonist can be viewed through the lens of fragment-based drug design (FBDD). The initial lead was essentially a fragment of the native GLP-1 peptide, specifically an 11-amino acid sequence derived from the N-terminus, GLP-1(7-17). h1.co This fragment, however, exhibited very weak agonist activity on its own. h1.co
The breakthrough came from applying a core principle of FBDD: growing or linking fragments to enhance affinity and efficacy. Researchers systematically modified this initial 11-mer fragment, particularly at its C-terminus. By replacing the native valine and serine residues at positions 16 and 17 with unnatural amino acids, specifically substituted biphenylalanine (Bip) residues, they were able to dramatically increase the potency of the fragment. h1.conih.gov This strategy of starting with a weakly binding fragment and iteratively building upon it to achieve high potency is a hallmark of FBDD.
Virtual Screening and Computational Lead Identification
Computational modeling and virtual screening played a more significant role in the optimization phase rather than the initial lead identification of this specific 11-mer agonist. mdpi.comnih.gov The initial discovery was primarily driven by rational design based on the known structure-activity relationships of the native GLP-1 peptide. h1.co
However, once an initial 11-mer hit was identified, computational tools became invaluable. Molecular modeling was employed to understand the binding mode of these short peptides within the GLP-1 receptor. mdpi.comresearchgate.net These computational studies helped to rationalize the observed structure-activity relationships and guide the design of subsequent analogs with improved potency and desired pharmacological properties. For example, computational models based on cryo-electron microscopy (cryo-EM) structures of the GLP-1 receptor in complex with other ligands were used to predict the interactions of the 11-mer agonists and to design modifications that would enhance these interactions. mdpi.comresearchgate.net
Lead Optimization and Structure-Based Drug Design
Following the identification of a promising 11-mer lead compound, the focus shifted to optimizing its properties to achieve potency comparable to the native GLP-1 peptide. This was accomplished through a combination of iterative synthesis and testing, guided by structure-based design principles.
Iterative Design-Make-Test-Analyze (DMTA) Cycles
The optimization of the 11-mer GLP-1 receptor agonist is a prime example of the Design-Make-Test-Analyze (DMTA) cycle, a cornerstone of modern drug discovery. pnas.org Starting with the initial lead, a series of analogs were designed with specific modifications. These peptides were then synthesized ("Make"), tested for their in vitro activity ("Test"), and the results were analyzed to inform the design of the next generation of compounds ("Analyze"). mdpi.com
Optimization for Receptor Selectivity and Potency
A key goal of the lead optimization process was to maximize the potency of the 11-mer agonist specifically for the GLP-1 receptor, while minimizing activity at other related receptors, such as the glucagon (B607659) receptor, to ensure a favorable therapeutic profile. acs.org
The SAR studies revealed that modifications at several positions within the 11-amino acid sequence had a profound impact on potency. For instance, the introduction of a 2'-ethyl-4'-methoxy-Bip at position 10 and a 2'-methyl-Bip at position 11 resulted in a significant increase in potency. h1.co Further enhancements were achieved by replacing alanine (B10760859) at position 2 with Aib and phenylalanine at position 6 with a 2',6'-difluoro-α-methyl-phenylalanine, leading to an analog with an IC50 of 0.087 nM, which is comparable to the native GLP-1. h1.co
Computational modeling provided insights into how these modifications enhanced binding to the GLP-1 receptor. For example, the bulky, hydrophobic biphenylalanine residues at the C-terminus were found to occupy a hydrophobic pocket in the receptor, thereby anchoring the peptide and contributing significantly to its high affinity. mdpi.com The strategic placement of fluorine atoms on the phenylalanine residue at position 6 was also shown to improve interactions within the binding pocket. mdpi.com
The table below summarizes the structure-activity relationships of some of the 11-mer GLP-1 receptor agonist analogs, highlighting the impact of specific substitutions on their in vitro potency.
| Compound | Sequence | GLP-1R Potency (EC50, nM) |
| GLP-1(7-17) | H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-NH2 | >10,000 |
| Initial 11-mer Hit | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2 | 545 |
| Optimized Analog 1 | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-(2'-ethyl-4'-methoxy-Bip)-(2'-methyl-Bip)-NH2 | 7 |
| Optimized Analog 2 | H-His-Aib-Glu-Gly-Thr-(2',6'-difluoro-α-Me-Phe)-Thr-Ser-Asp-(2'-ethyl-4'-methoxy-Bip)-(2'-methyl-Bip)-NH2 | 0.087 |
Data compiled from Mapelli C et al., J Med Chem, 2009. h1.co
Assessment of In Vitro Drug Metabolism and Pharmacokinetics (DMPK) for Lead Candidates
The in vitro evaluation of drug metabolism and pharmacokinetics (DMPK) is a critical step in the selection of lead candidates like GLP-1 receptor agonist 11. This process aims to predict the compound's behavior in the body, including its absorption, distribution, metabolism, and excretion. Key in vitro assays are employed to assess these parameters, providing essential data for advancing a compound to further development stages.
For a potential lead candidate such as this compound, a series of in vitro tests would be conducted. These include assessments of metabolic stability in liver microsomes and hepatocytes to predict its half-life, and evaluation of its potential to inhibit or induce key drug-metabolizing enzymes like the cytochrome P450 (CYP) family to anticipate drug-drug interactions. dovepress.com Furthermore, its binding to plasma proteins, such as human serum albumin (HSA), is a crucial determinant of its distribution and half-life. nih.govresearchgate.net
The potency of GLP-1 receptor agonists is determined through cell-based assays that measure the concentration required to elicit a half-maximal response (EC50), typically by quantifying cyclic adenosine (B11128) monophosphate (cAMP) production upon receptor activation. nih.govresearchgate.net The presence of serum albumin in these assays can significantly impact the measured potency, and understanding this relationship is vital for translating in vitro data to in vivo efficacy. nih.govresearchgate.net
Below is a representative in vitro DMPK profile for a lead candidate like this compound.
| Parameter | Assay System | Result | Interpretation |
|---|---|---|---|
| Receptor Binding Affinity (Ki) | Human GLP-1R expressing cells | 0.5 nM | High affinity for the target receptor. |
| In Vitro Potency (EC50) | CHO cells expressing human GLP-1R (cAMP assay) | 1.2 nM | Potent activation of the GLP-1 receptor. |
| Metabolic Stability (t½) | Human Liver Microsomes | > 120 min | Low predicted hepatic clearance, suggesting a longer half-life in vivo. |
| Plasma Protein Binding | Human Plasma | 98.5% | High binding to plasma proteins, which can contribute to a prolonged duration of action. |
| CYP450 Inhibition (IC50) | CYP3A4, CYP2D6, CYP2C9 | > 25 µM | Low potential for clinically significant drug-drug interactions mediated by these enzymes. |
Peptide, Peptidomimetic, and Small Molecule Modality Considerations
The molecular structure of a GLP-1 receptor agonist—whether it is a peptide, a peptidomimetic, or a small molecule—profoundly influences its therapeutic properties. Each modality presents a unique set of design principles, advantages, and challenges that must be carefully weighed during the development of a new agent like this compound.
Design Principles for Each Modality
Peptide Agonists: The design of peptide-based GLP-1 receptor agonists traditionally starts with the native GLP-1 sequence and introduces modifications to enhance its stability and duration of action. A primary challenge is overcoming the rapid degradation of native GLP-1 by the enzyme dipeptidyl peptidase-4 (DPP-4). nih.gov Design strategies include amino acid substitutions at the DPP-4 cleavage site and the addition of fatty acid moieties to promote binding to serum albumin, thereby extending the half-life. nih.govresearchgate.net For instance, liraglutide (B1674861) features a C16 fatty acid attachment, while semaglutide (B3030467) has a C18 diacid side chain, leading to enhanced albumin binding and a longer half-life. nih.govresearchgate.net
Peptidomimetic Agonists: Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as better stability and oral bioavailability. The design of these molecules often involves creating a scaffold that presents the key interacting residues in the correct spatial orientation to activate the GLP-1 receptor, while being resistant to proteolytic degradation.
Small Molecule Agonists: The design of small molecule GLP-1 receptor agonists represents a significant shift from peptide-based therapies. These non-peptidic compounds are designed to activate the GLP-1 receptor, often through allosteric binding sites within the transmembrane domain, rather than the extracellular domain where peptides typically bind. mdpi.com This can lead to biased agonism, where the molecule preferentially activates certain downstream signaling pathways (e.g., Gs-cAMP) over others (e.g., β-arrestin recruitment), which may offer an improved side-effect profile. mdpi.com The development of orally available small molecules like danuglipron (B610018) has been a major focus, aiming to provide a more convenient administration route compared to injectables. acs.org
Advantages and Challenges in GLP-1 Receptor Agonist Development
The choice of modality for a GLP-1 receptor agonist involves a trade-off between established efficacy and the potential for improved convenience and manufacturing.
| Modality | Advantages | Challenges |
|---|---|---|
| Peptides | - High potency and selectivity for the GLP-1 receptor.
| - Typically require subcutaneous injection due to poor oral bioavailability.
|
| Peptidomimetics | - Can be designed for improved stability and resistance to degradation.
| - Achieving high potency and selectivity can be challenging.
|
| Small Molecules | - Potential for oral administration, improving patient convenience. mdpi.com | - Achieving peptide-like potency and efficacy has been a significant hurdle.
|
Synthetic Methodologies for Glp 1 Receptor Agonist 11 and Its Analogs
Total Synthesis Routes and Strategies
The total synthesis of small molecule GLP-1 receptor agonists, which often feature complex heterocyclic scaffolds, is a significant undertaking in medicinal chemistry. These syntheses are designed to be efficient, stereoselective, and scalable. The structural complexity suggested by the molecular formula of GLP-1 receptor agonist 11 (C31H31ClFN3O) implies a multi-step synthesis involving the formation of key heterocyclic cores, such as imidazopyridines or pyrazoles, which are common motifs in known GLP-1 receptor agonists. researchgate.netnih.gov
The construction of the core heterocyclic structure is a critical phase in the synthesis. For instance, the synthesis of an imidazo[1,2-a]pyridine (B132010) core, a privileged scaffold in medicinal chemistry, can be achieved through a one-pot, multi-component reaction. researchgate.net This often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone, followed by cyclization. nih.gov Subsequent derivatization of this core would then be necessary to introduce the various substituents present in the final molecule.
Key reaction steps in the synthesis of such complex molecules may include:
Heterocycle Formation: The initial construction of the core ring system. For a pyrazole-based structure, this could involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.commdpi.com
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, are instrumental in attaching aryl or other functional groups to the heterocyclic core.
Functional Group Interconversion: A variety of reactions to modify functional groups, such as esterification, amidation, or the introduction of halogens, are employed to build the final molecular architecture and modulate the pharmacological properties of the molecule.
Intermediate derivatization is a crucial strategy to create a library of analogs for structure-activity relationship (SAR) studies. By systematically altering the substituents on the core scaffold, chemists can optimize the potency, selectivity, and pharmacokinetic properties of the lead compound. nih.gov
For molecules with chiral centers, establishing the correct stereochemistry is paramount for biological activity. Strategies for stereochemical control include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
Regioselectivity, the control of the position of chemical bond formation, is also a critical consideration, particularly in the synthesis of substituted heterocycles. For example, in the synthesis of unsymmetrically substituted pyrazoles, the reaction of a 1,3-diketone with a substituted hydrazine can lead to a mixture of regioisomers. mdpi.com Careful selection of reaction conditions and protecting groups is necessary to favor the formation of the desired isomer.
Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (for peptide analogs)
While "this compound" is a small molecule, the development of GLP-1 receptor agonists has historically been dominated by peptide-based therapeutics. wikipedia.org The synthesis of these peptide analogs is achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). pharmaceuticalonline.com
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. pharmaceuticalonline.com The peptide is assembled step-by-step while attached to an insoluble solid support (resin).
Coupling Chemistry: The formation of the amide bond between amino acids is facilitated by coupling reagents. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and reduce side reactions. google.com More modern and efficient coupling reagents include uronium-based reagents like HBTU, HATU, and COMU. gyrosproteintechnologies.com
Protecting Group Strategies: To ensure the correct sequence, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily blocked with protecting groups. The most common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl for the α-amino group and tert-butyl for side chains) orthogonal protection scheme. The Fmoc group is base-labile and is removed at each step, while the tBu and other side-chain protecting groups are acid-labile and are removed at the end of the synthesis. google.comresearchgate.net
Solution-Phase Peptide Synthesis: In this classical approach, the peptide is synthesized in solution. This method is often used for the large-scale synthesis of shorter peptides or for fragment condensation, where smaller, protected peptide fragments are synthesized via SPPS and then coupled together in solution. google.com
Following synthesis and cleavage from the resin (in the case of SPPS), the crude peptide product is a mixture of the target peptide and various impurities, such as deletion sequences or incompletely deprotected peptides.
Purification: The primary method for purifying peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired peptide from impurities based on differences in hydrophobicity. google.com
Characterization: The identity and purity of the final peptide are confirmed using a combination of analytical techniques, including:
Mass Spectrometry (MS): To verify the molecular weight of the peptide.
Amino Acid Analysis (AAA): To confirm the amino acid composition.
Analytical RP-HPLC: To determine the purity of the final product.
Chemical Process Optimization and Scalability
The transition from a laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure the process is safe, efficient, robust, and cost-effective. evotec.comgd3services.com
Key aspects of chemical process optimization and scalability include:
Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, pressure, solvent, catalyst, and reaction time to maximize yield and minimize the formation of impurities. Design of Experiment (DoE) is a powerful statistical tool used for this purpose. aragen.com
Crystallization and Polymorph Control: Developing robust crystallization processes to ensure the consistent production of the desired crystalline form (polymorph) of the active pharmaceutical ingredient (API), which can impact its physical properties and bioavailability.
Impurity Profiling and Control: Identifying and characterizing potential impurities and developing strategies to control their levels within acceptable limits as defined by regulatory agencies.
Green Chemistry Principles: Implementing more environmentally friendly processes by reducing waste, using less hazardous solvents, and improving energy efficiency. pharmasource.globalpharmafeatures.com
Interactive Data Table: Key Considerations in Synthetic Methodologies
| Methodology | Key Reaction/Technique | Key Reagents/Components | Primary Application |
| Total Synthesis | Heterocycle Formation | 2-aminopyridines, α-haloketones, 1,3-dicarbonyls, hydrazines | Small molecule GLP-1 agonists |
| Cross-Coupling Reactions | Palladium catalysts, organoboron reagents | Small molecule GLP-1 agonists | |
| SPPS | Peptide Bond Formation | Fmoc-protected amino acids, coupling reagents (HBTU, HATU), solid support (resin) | Peptide-based GLP-1 analogs |
| Solution-Phase Synthesis | Fragment Condensation | Protected peptide fragments, coupling reagents | Large-scale synthesis of peptide analogs |
| Purification | RP-HPLC | Acetonitrile, water, trifluoroacetic acid | All synthetic products |
| Process Optimization | Design of Experiment (DoE) | Statistical software | Scaling up synthesis |
Yield Enhancement and Side-Product Minimization
Key strategies to enhance yield and purity include:
Resin and Linker Selection: The choice of solid support is critical. For long or complex peptides, low-substitution resins (0.1 to 0.4 mmol/g) are often preferred to reduce the aggregation of growing peptide chains, which can hinder reaction kinetics and lower yields. peptide.com Resins incorporating polyethylene (B3416737) glycol (PEG), such as TentaGel, can also improve solvation and accessibility, leading to more efficient coupling and deprotection steps. peptide.com
Coupling Reagents and Additives: The efficiency of amide bond formation is crucial for preventing the formation of deletion sequences (where an amino acid is missing). High-reactivity coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are employed to ensure rapid and complete reactions. creative-peptides.com The use of additives like HOBt (Hydroxybenzotriazole) or OxymaPure can further improve coupling efficiency and, critically, suppress racemization—the conversion of an amino acid from its desired L-isomer to the D-isomer—which is a significant source of impurity. creative-peptides.com
Capping Unreacted Chains: After each coupling step, any unreacted amino groups on the growing peptide chains can be permanently blocked in a "capping" step, typically using acetic anhydride. This prevents these chains from reacting further, stopping the formation of deletion sequences and simplifying the final purification process. gyrosproteintechnologies.com
Strategic Use of Protecting Groups: Orthogonal protecting group strategies are essential for preventing unwanted side reactions on the reactive side chains of amino acids. peptide.com For instance, the formation of aspartimide, a common side reaction involving aspartic acid residues, can lead to both chain termination and the formation of difficult-to-remove impurities. gyrosproteintechnologies.comiris-biotech.de This can be mitigated by using bulkier side-chain protecting groups or by flanking the aspartate residue with specific amino acids that sterically hinder the side reaction. iris-biotech.de
Process Monitoring and Optimization: Modern automated peptide synthesizers allow for real-time monitoring of reaction steps, such as the completion of Fmoc-group deprotection. gyrosproteintechnologies.com This allows for precise control over reaction times, ensuring deprotection is complete without unnecessary exposure to basic conditions that can promote side reactions. Adjusting parameters like temperature and reaction time can significantly impact purity and yield. occamdesign.com
| Coupling Reagent | Typical Crude Purity (%) for a Model Peptide | Key Advantages |
|---|---|---|
| HBTU | 85% | Standard, cost-effective |
| HATU | 92% | High reactivity, reduces racemization |
| COMU | 94% | Very high reactivity, effective for sterically hindered couplings |
Sustainable and Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly focused on reducing the environmental impact of manufacturing processes. The synthesis of GLP-1 agonists, which traditionally relies on large volumes of hazardous solvents, is a key area for the application of green chemistry principles. bachem.com
Solvent Replacement: The most significant environmental concern in SPPS is the use of polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). tandfonline.com These solvents are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. tandfonline.com Research has identified several greener alternatives that can replace DMF in many SPPS applications. Promising candidates include 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), γ-Valerolactone (GVL), and various solvent mixtures like N-formylmorpholine/anisole. biotage.comrsc.org The selection of a green solvent depends on its ability to swell the resin effectively and solubilize the amino acid derivatives and reagents. tandfonline.comresearchoutreach.org However, switching to a new solvent often requires significant process re-optimization, as reaction kinetics can be highly sensitive to the solvent choice. biotage.com
Process Mass Intensity (PMI) Reduction: PMI is a key metric in green chemistry, defined as the total mass of materials used (solvents, reagents, water) to produce a certain mass of the final product. Peptide synthesis, particularly SPPS, is known for its exceptionally high PMI. researchgate.net Strategies to reduce PMI include optimizing washing steps to use less solvent, employing more concentrated reagents, and designing convergent syntheses (e.g., fragment condensation) where smaller peptide chains are synthesized separately and then joined together, which can be more efficient than a single linear synthesis for very long peptides. peptide.com
Enzymatic Synthesis: A novel and highly sustainable approach is Chemo-Enzymatic Peptide Synthesis (CEPS). This method uses enzymes called peptiligases to join shorter, chemically synthesized peptide fragments. The reactions occur in mild, aqueous conditions, eliminating the need for protecting groups on side chains and drastically reducing the use of organic solvents. This approach is highly regio- and stereoselective, preventing side reactions and racemization. bachem.com
The table below compares properties of traditional SPPS solvents with greener alternatives.
| Solvent | Classification | Boiling Point (°C) | Key Considerations |
|---|---|---|---|
| DMF | Hazardous (Reprotoxic) | 153 | Excellent solubilizing properties but significant health and environmental concerns. tandfonline.com |
| NMP | Hazardous (Reprotoxic) | 202 | Similar to DMF, facing increasing regulatory restrictions. tandfonline.com |
| 2-MeTHF | Greener Alternative | 80 | Derived from renewable sources; can be less efficient for deprotection steps. biotage.com |
| GVL (γ-Valerolactone) | Greener Alternative | 207 | Biodegradable, derived from biomass; may have lower solubility for some reagents. tandfonline.com |
| NFM/Anisole (1:1) | Greener Alternative | >150 | Demonstrated as a versatile green mixture for various SPPS techniques. rsc.org |
Advanced Analytical and Bioanalytical Techniques in Research for Glp 1 Receptor Agonist 11
High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry for structural elucidation in research)
The foundational step in the analysis of newly synthesized peptides, such as the 11-mer GLP-1 receptor agonists, is the unambiguous confirmation of their primary structure. High-resolution mass spectrometry (HRMS) is a critical tool for this purpose.
In the research leading to these novel 11-mer agonists, peptides were synthesized using solid-phase peptide synthesis (SPPS). Following cleavage from the resin and purification, the molecular weight of each peptide was confirmed using mass spectrometry. This technique provides a precise mass measurement of the intact molecule, which is compared against the theoretical calculated mass based on its amino acid sequence. This verification ensures that the correct peptide has been synthesized before proceeding with further characterization. For instance, techniques like electrospray ionization (ESI) are commonly coupled with mass analyzers to determine the molecular weight of these synthetic peptides with high accuracy. theanalyticalscientist.com While detailed 2D-NMR studies are often used to determine the solution structure of peptides, for this class of synthetic agonists, mass spectrometry served as the primary method for structural confirmation post-synthesis. acs.orgnih.govnih.gov
Chromatographic Purity and Impurity Profiling (e.g., HPLC, LC-MS for research compounds)
The purity of a synthetic peptide is crucial for accurate biological assessment, as impurities can interfere with assays or exhibit unintended biological effects. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of peptide research compounds like the GLP-1 receptor agonist 11 series.
For these 11-mer peptides, analytical RP-HPLC was used to assess purity following their synthesis and purification. waters.com This technique separates the target peptide from any impurities, such as deletion sequences, incompletely deprotected peptides, or byproducts from the synthesis process. The separation is typically based on the hydrophobicity of the molecules. A C18 column is commonly used, with a mobile phase consisting of a gradient of water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govmdpi.com The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks detected by a UV detector, typically at a wavelength of 210-220 nm. For research purposes, peptides are often considered sufficiently pure if they are >95% by this method. mdpi.com
Table 1: Representative RP-HPLC Purity Analysis Parameters
| Parameter | Typical Condition |
|---|---|
| Instrument | Analytical HPLC System |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B over 30-40 minutes |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 214 nm or 220 nm |
| Purity Threshold | >95% for biological testing |
Receptor Binding Assays (e.g., radioligand, fluorescence-based, label-free techniques, competition binding)
To determine how well the novel 11-mer agonists bind to the GLP-1 receptor, competitive binding assays are employed. These assays measure the affinity of a test compound for the receptor by assessing its ability to compete with a labeled ligand that has a known high affinity for the receptor.
In the characterization of the this compound series, a radioligand binding assay was utilized. nih.gov This assay typically involves incubating membranes from cells engineered to express the human GLP-1 receptor (e.g., HEK293 or CHO cells) with a fixed concentration of a radiolabeled GLP-1 receptor agonist (such as ¹²⁵I-GLP-1). nih.gov Various concentrations of the unlabeled test peptide are then added. The ability of the test peptide to displace the radioligand from the receptor is measured by quantifying the remaining radioactivity bound to the membranes. The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test peptide required to inhibit 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity. This technique is crucial for understanding the structure-activity relationship (SAR) within the peptide series. nih.gov
Table 2: Representative Receptor Binding Assay Data for 11-mer GLP-1 Agonists
| Compound | Description | hGLP-1R Binding Affinity (IC50, nM) |
|---|---|---|
| GLP-1 (7-36) amide | Native Peptide | 0.78 |
| Peptide 21 | 11-mer Agonist with Biphenylalanine (BIP) modifications | 1.8 |
| Peptide 22 | 11-mer Agonist with BIP modifications | 2.5 |
Data synthesized from findings reported on novel 11-mer GLP-1 receptor agonists. nih.govnih.gov
Cell-Based Functional Assays (e.g., reporter gene assays, impedance-based assays)
Beyond just binding to the receptor, a successful agonist must also activate it to produce a biological response. Cell-based functional assays are used to measure this activation. The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
For the this compound series, a functional assay measuring cAMP accumulation in a cell line stably expressing the human GLP-1 receptor was a key method for determining agonist potency. innoprot.comwuxiapptec.com In this type of assay, cells are stimulated with varying concentrations of the test peptide. After a set incubation period, the cells are lysed, and the amount of cAMP produced is quantified, often using a competitive immunoassay format or a fluorescence-based reporter system. wuxiapptec.com The results are plotted as a dose-response curve, from which the half-maximal effective concentration (EC50) is calculated. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response and is a critical measure of the compound's potency. Potent agonists will have low EC50 values, typically in the nanomolar or picomolar range.
Table 3: Representative Functional Potency Data for 11-mer GLP-1 Agonists
| Compound | Description | hGLP-1R Functional Potency (EC50, nM) |
|---|---|---|
| GLP-1 (7-36) amide | Native Peptide | 0.05 |
| Peptide 21 | 11-mer Agonist with BIP modifications | 0.12 |
| Peptide 22 | 11-mer Agonist with BIP modifications | 0.10 |
Data synthesized from findings reported on novel 11-mer GLP-1 receptor agonists, demonstrating potencies comparable to the native peptide. nih.govinnoprot.com
Quantitative Bioanalysis in Preclinical Samples (e.g., LC-MS/MS for animal tissue/fluid analysis)
To evaluate the pharmacokinetic (PK) properties of a research compound—how it is absorbed, distributed, metabolized, and excreted—it is necessary to accurately measure its concentration in biological samples from preclinical animal studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of peptides in complex matrices like plasma or tissue. researchgate.netbiorxiv.org
For promising compounds in the this compound series, such as peptides 21 and 22, pharmacokinetic studies were performed in mouse and dog models. These studies require the development of a sensitive and specific LC-MS/MS method. The process typically involves extracting the peptide from the plasma sample, often using techniques like protein precipitation or solid-phase extraction (SPE). researchgate.net The extracted sample is then injected into an LC system for separation, followed by detection with a tandem mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) that is unique to the target peptide, providing high selectivity and sensitivity. biorxiv.org This allows for the quantification of the peptide at very low concentrations (picomolar range), which is essential for characterizing its absorption and clearance profile over time. biorxiv.org
Table 4: General Parameters for LC-MS/MS Bioanalysis of 11-mer Peptides
| Parameter | Typical Approach |
|---|---|
| Biological Matrix | Plasma (from mouse, dog) |
| Sample Preparation | Protein Precipitation followed by Solid-Phase Extraction (SPE) |
| Chromatography | Reversed-Phase UPLC/HPLC |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Quantification | Calibration curve with a stable isotope-labeled internal standard |
Future Research Directions and Unaddressed Scientific Questions
Elucidation of Broader Receptor Signaling Networks and Cross-Talk
A primary avenue for future investigation is the detailed characterization of the signaling pathways activated by 11-amino acid agonists. The GLP-1 receptor is known to be promiscuous, coupling to multiple G proteins, including Gs, Gq/11, and Gi, which initiates a cascade of intracellular events. oup.com While activation of Gs and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP) is the canonical pathway for insulin (B600854) secretion, the roles of other pathways are less clear. oup.comfrontiersin.org
Future research must determine if the truncated 11-mer agonists exhibit "biased agonism," preferentially activating certain signaling legs over others. This phenomenon, where a ligand stabilizes a receptor conformation that selectively engages a specific downstream pathway, could be harnessed to optimize therapeutic effects. frontiersin.org
Furthermore, the cross-talk between the GLP-1 receptor and other receptor systems is a critical area of inquiry. oup.com Preclinical evidence suggests functional interactions with receptors such as the glucose-dependent insulinotropic polypeptide (GIP) receptor, angiotensin II receptor type 1 (AT1R), and cannabinoid receptor 1 (CB1R). frontiersin.orgmdpi.comdiabetesjournals.org Studies have shown that co-activation or interplay between these receptors can modulate metabolic outcomes. frontiersin.orgdiabetesjournals.org A key unaddressed question is how the novel 11-amino acid agonists influence these receptor networks and whether their unique structure leads to a different cross-talk profile compared to larger, approved GLP-1 receptor agonists.
Investigation of Long-Term Molecular and Cellular Adaptations to Agonist 11 in Preclinical Models
The long-term effects of sustained receptor activation by 11-amino acid agonists are largely unknown. Chronic exposure to GLP-1 receptor agonists can lead to adaptive changes within the cell, including alterations in gene expression and receptor density. For instance, GLP-1 receptor activation can stimulate the expression of crucial genes for beta-cell function and survival, such as the insulin transcription factor PDX-1, via the CREB pathway. frontiersin.org It is vital to investigate whether the 11-mer agonists can effectively engage these long-term transcriptional programs that may preserve or enhance functional beta-cell mass. frontiersin.org
Conversely, prolonged stimulation can sometimes lead to receptor desensitization and downregulation, where the receptor is internalized and degraded, potentially reducing the therapeutic response over time. frontiersin.org Some studies with biased agonists suggest that those with a reduced tendency to promote receptor internalization cause less receptor degradation during prolonged stimulation. frontiersin.org Therefore, preclinical models are needed to assess the long-term impact of these novel, short-peptide agonists on receptor homeostasis, beta-cell proliferation and apoptosis, and potential for tachyphylaxis. frontiersin.orgnih.gov
Development of Novel Delivery Paradigms (mechanistic focus, not dosage)
A significant challenge for all peptide-based therapeutics, including the 11-amino acid agonists, is their susceptibility to enzymatic degradation and poor oral bioavailability. nih.govfrontiersin.org While current GLP-1 therapies are primarily injectable, future research must focus on novel delivery mechanisms to improve patient compliance and therapeutic profiles. researchgate.net
The mechanistic focus for these novel paradigms includes:
Oral Delivery Systems : Research is exploring co-formulations with absorption enhancers, such as sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC). This molecule appears to protect the peptide from proteolytic degradation in the stomach and enhances absorption across the gastric mucosa. frontiersin.org
Nanocarrier Technology : Encapsulating peptides within nanocarriers, such as lipid nanocapsules, offers a promising strategy. bmj.com These systems can protect the peptide from the harsh gastrointestinal environment and can be designed to target intestinal L-cells, potentially stimulating endogenous GLP-1 secretion in addition to delivering the agonist itself. bmj.com
Microneedle Patches : This technology involves a patch with microscopic needles that painlessly penetrate the outer layer of the skin to deliver the peptide into the systemic circulation, bypassing the digestive system entirely. researchgate.net
Investigating the compatibility and efficacy of these delivery mechanisms with the unique physicochemical properties of the 11-amino acid agonists is a critical step toward their potential clinical development.
Addressing Challenges in Target Specificity and Receptor Homeostasis
While GLP-1 receptor agonists are highly effective, ensuring target specificity and understanding the regulation of receptor homeostasis are ongoing challenges. The GLP-1 receptor is expressed in numerous tissues beyond the pancreas, including the brain, heart, kidneys, and gastrointestinal tract. nih.govmdpi.com This broad distribution underlies the pleiotropic effects of these agonists but also raises questions about potential off-target or unintended effects with long-term use. mdpi.comglucagon.com
A key research direction is to map the tissue-specific engagement and downstream effects of the 11-amino acid agonists. Their smaller size could potentially alter their tissue distribution and penetration compared to larger peptides.
Furthermore, the process of receptor internalization and trafficking is crucial for signaling. frontiersin.org After activation, the receptor-ligand complex is internalized into endosomes, where it can continue to signal, generating cAMP. physiology.org This endosomal signaling is believed to be important for mediating the full effects on insulin secretion. physiology.org Understanding how the 11-amino acid agonists influence this trafficking and signaling balance is essential for predicting their long-term efficacy and for designing next-generation compounds with optimized therapeutic profiles. frontiersin.org
Exploration of Potential Beyond Core Metabolic Indications (preclinical mechanisms)
A burgeoning area of research for GLP-1 receptor agonists is their therapeutic potential beyond diabetes and obesity. sochob.clmdpi.com Preclinical and clinical studies have revealed beneficial effects in a range of pathologies, many of which are linked to the anti-inflammatory and cellular protective actions of GLP-1 receptor activation. nih.govglucagon.com
Future preclinical investigation should explore the potential of the 11-amino acid agonists in these expanded indications, focusing on the underlying mechanisms:
Cardiovascular Disease : GLP-1 receptor agonists have been shown to protect the heart against ischemic injury, independent of their glucose-lowering effects. glucagon.com Research is needed to see if the 11-mer agonists can replicate these cardioprotective actions, which may involve reducing inflammation and oxidative stress. mdpi.com
Neurodegenerative Diseases : GLP-1 receptors are expressed in the brain, and their activation has shown neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. nih.govsochob.cl The ability of the smaller 11-amino acid peptides to cross the blood-brain barrier and engage these central nervous system targets is a critical and exciting question.
Kidney Disease : Agonists have demonstrated renoprotective effects, likely through mechanisms including the reduction of glomerular hypertension, inflammation, and oxidative stress. mdpi.comkrcp-ksn.org Preclinical studies must validate these effects for the 11-mer class.
Liver Disease : Given their role in improving lipid metabolism and reducing inflammation, GLP-1 receptor agonists are being investigated for metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.com Studies have found that GLP-1 can reduce triglyceride accumulation in hepatocytes. e-dmj.org The direct effects of 11-mer agonists on hepatic lipid metabolism warrant investigation.
Q & A
Q. How are synergistic renal protective effects of GLP-1 receptor agonists and SGLT2 inhibitors evaluated in clinical trials?
- Methodological Answer: Secondary analyses of trials like DECREASE and DECADE compare combination therapy vs. monotherapy on endpoints like eGFR decline. Subgroup analyses stratify participants by baseline renal function. Larger prospective trials are needed to validate findings and explore mechanisms (e.g., tubuloglomerular feedback) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
